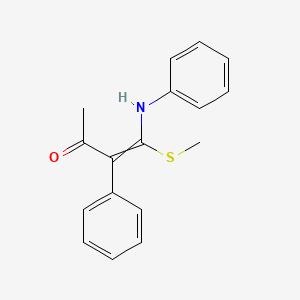
4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one is an organic compound with a complex structure that includes an anilino group, a methylsulfanyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of aniline with a suitable precursor, followed by the introduction of the methylsulfanyl group and the phenyl group through subsequent reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The anilino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The anilino group can form hydrogen bonds and other interactions with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Anilino-4-oxobutanoic acid: A metabolite of vorinostat, known for its histone deacetylase inhibitory activity.
4-Anilino-4’-nitroazobenzene: Known for its photoisomerization properties and applications in material science.
Uniqueness
4-Anilino-4-(methylsulfanyl)-3-phenylbut-3-en-2-one is unique due to the presence of both an anilino group and a methylsulfanyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90904-07-7 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-anilino-4-methylsulfanyl-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H17NOS/c1-13(19)16(14-9-5-3-6-10-14)17(20-2)18-15-11-7-4-8-12-15/h3-12,18H,1-2H3 |
Clé InChI |
BWHODAQVDZZTEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C(NC1=CC=CC=C1)SC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
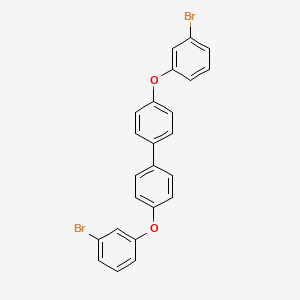
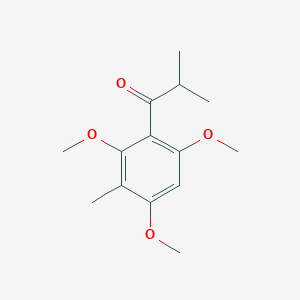
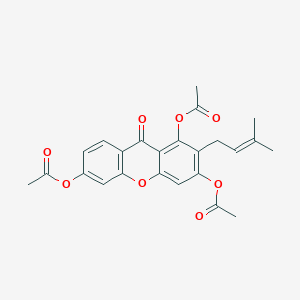
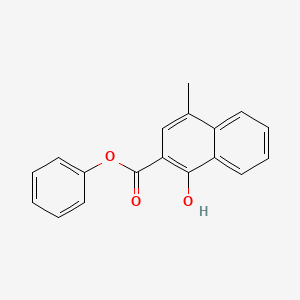
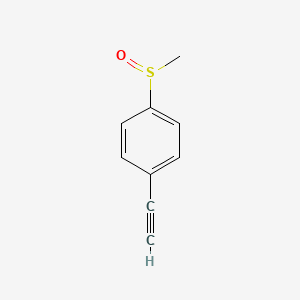


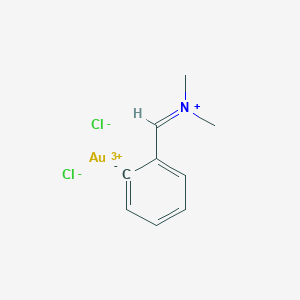
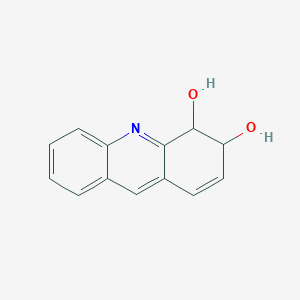

![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
